molecular formula C12H12ClNO3 B2418688 Methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate CAS No. 91396-04-2

Methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate

Cat. No.: B2418688
CAS No.: 91396-04-2
M. Wt: 253.68
InChI Key: BLHLROXXSQXSHY-UHFFFAOYSA-N
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Description

Methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a 4-chlorophenyl group attached to the pyrrolidine ring, which also contains a carboxylate ester and a ketone functional group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate typically involves the reaction of 4-chlorobenzaldehyde with an appropriate pyrrolidine derivative under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can help in optimizing the reaction parameters and reducing the production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.

    Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ketone group can lead to the formation of carboxylic acids, while reduction can yield alcohols. Substitution reactions can introduce various functional groups onto the 4-chlorophenyl ring, leading to a wide range of derivatives.

Scientific Research Applications

Methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to changes in their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate can be compared with other similar compounds, such as:

    Methyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate: This compound has a fluorine atom instead of chlorine, which can lead to differences in reactivity and biological activity.

    Methyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate: The presence of a bromine atom can also affect the compound’s properties and applications.

    Methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate: The methyl group can influence the compound’s steric and electronic properties, leading to variations in its behavior.

These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.

Properties

IUPAC Name

methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO3/c1-17-12(16)8-6-11(15)14(7-8)10-4-2-9(13)3-5-10/h2-5,8H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLHLROXXSQXSHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(=O)N(C1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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